molecular formula C20H15N3O2S B3003224 (2Z)-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 688767-51-3

(2Z)-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B3003224
CAS No.: 688767-51-3
M. Wt: 361.42
InChI Key: KVLNQGAUGRRKMF-QOCHGBHMSA-N
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Description

(2Z)-2-[(2-Methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic heterocyclic compound featuring a chromene core fused with an imino group at position 2 and a 1,3-thiazol-2-yl carboxamide moiety at position 3.

Synthesis: The compound belongs to the 2-imino-2H-chromene-3-carboxamide class, synthesized via condensation of cyanoacetamide with substituted salicylaldehydes using piperidine as a catalyst . Rearrangement reactions with N-nucleophiles (e.g., benzohydrazide) in acidic media yield structurally diverse derivatives, as demonstrated in Scheme 10 of .

Properties

IUPAC Name

2-(2-methylphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c1-13-6-2-4-8-16(13)22-19-15(18(24)23-20-21-10-11-26-20)12-14-7-3-5-9-17(14)25-19/h2-12H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLNQGAUGRRKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the thiazole ring and the imine group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures high-quality output suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the chromene core or the thiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions typically target the imine group, converting it into an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic methodologies.

The compound exhibits notable biological activity, making it a candidate for drug discovery and development. It has been investigated for its potential to interact with specific enzymes or receptors involved in various biological pathways. For example, studies have indicated that derivatives of this compound may possess anti-cancer properties by inhibiting tumor growth through modulation of signaling pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic potential against diseases such as cancer and infections. Its ability to bind selectively to biological targets suggests it could be developed into effective pharmaceuticals.

Material Science

The compound's unique chemical properties also make it suitable for applications in material science. It can be utilized in the development of advanced materials such as polymers and coatings. The incorporation of this compound into materials may enhance their thermal stability and mechanical properties due to its structural characteristics.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Structural Features :

  • Chromene Core : A fused benzopyran system providing planar rigidity.
  • Imino Group: The (Z)-configuration at the imino bond is stabilized by conjugation with the chromene π-system.
  • Thiazole Ring : The 1,3-thiazol-2-yl group enhances hydrogen-bonding capacity and may contribute to kinase inhibition, as suggested by structure-activity relationship (SAR) studies in .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C19H15N3O2S 365.4 2-methylphenyl, no halogens Balanced lipophilicity, moderate steric bulk
(2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-... (1327182-46-6) C19H11ClFN3O2S 399.8 5-Cl, 2-F on phenyl Enhanced electronegativity, potential for halogen bonding
(2Z)-8-Methoxy-N-(1,3-thiazol-2-yl)-... (1327181-36-1) C21H14F3N3O3S 445.4 8-OCH3, 4-CF3 on phenyl Improved solubility (methoxy), strong electron-withdrawing CF3 group
(3Z)-3-[(4-Methoxyphenyl)imino]-... (1261027-44-4) C23H17N3O3S 427.5 4-OCH3 on phenyl, benzo[f]chromene Extended aromatic system, electron-donating methoxy group
(2Z)-2-[(2-Chloro-4-fluorophenyl)imino]-... (1327182-10-4) C22H15ClFN3O3S 479.9 2-Cl, 4-F on phenyl, 8-OCH3, pyridyl Dual halogenation, pyridyl substitution for enhanced binding

Physicochemical and Electronic Properties

  • Lipophilicity : The 2-methylphenyl group in the target compound offers moderate lipophilicity, whereas halogenated analogs (e.g., 1327182-46-6) exhibit higher logP values due to Cl/F substituents .
  • Solubility : Methoxy-substituted derivatives (e.g., 1327181-36-1) may demonstrate improved aqueous solubility compared to the target compound .

Crystallographic and Structural Validation

  • SHELX/ORTEP : Tools like SHELXL and ORTEP-3 () confirm stereochemistry and hydrogen-bonding patterns critical for activity .
  • Hydrogen Bonding : The thiazole NH and carbonyl groups participate in intermolecular interactions, influencing crystal packing () .

Biological Activity

(2Z)-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide, a compound with the CAS number 688767-51-3, has gained attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

This compound features a chromene core linked to a thiazole ring and an imine group, contributing to its unique chemical reactivity. The synthesis involves multi-step organic reactions, starting with the formation of the chromene core followed by the introduction of the thiazole moiety and imine group. Common reagents include oxidizing agents and nucleophiles, with reaction conditions optimized for yield and purity .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including HeLa cells. The mechanism involves caspase activation and cell cycle arrest at the sub-G1 phase, indicating its potential as an anticancer agent .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa6–18Induction of apoptosis via caspase activation
MCF-749–82Weak response; limited cytotoxicity

Acetylcholinesterase Inhibition

Compounds similar to this compound have been studied for their acetylcholinesterase (AChE) inhibitory activity, which is crucial for potential Alzheimer's disease treatments. The presence of a thiazole ring enhances this activity, making it a candidate for further exploration in neurodegenerative disease therapies .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The structural features allow it to modulate the activity of these targets, leading to various biological effects. For instance, the compound's interaction with AChE can lead to increased acetylcholine levels, potentially improving cognitive functions in Alzheimer's patients .

Case Studies

Several studies have highlighted the efficacy of thiazole-containing compounds in cancer therapy:

  • Study on HeLa Cells : This study demonstrated that compounds similar to this compound significantly increased apoptotic cell populations and reduced viable cell counts after 48 hours of treatment .
  • Acetylcholinesterase Inhibition : A series of compounds were synthesized based on thiazole derivatives that exhibited strong AChE inhibitory activity with IC50 values as low as 2.7 µM, suggesting their potential utility in treating Alzheimer’s disease .

Q & A

Synthetic Methodology and Optimization

Basic : What are the established synthetic protocols for preparing this compound, and how can reaction parameters (e.g., solvent, temperature) be optimized? Methodological Answer: The compound is synthesized via condensation between chromene-3-carboxamide precursors and thiazole amines. Key steps involve imine formation under acidic conditions (e.g., acetic acid) and reflux in polar aprotic solvents like DMF. Optimize stoichiometry (1.1:1 molar ratio of aldehyde to amine) and employ microwave-assisted synthesis (100–120°C, 30 min) to enhance yield and reduce side reactions .

Spectroscopic Characterization

Basic : Which spectroscopic techniques are essential for confirming the molecular structure, and what diagnostic signals should be prioritized? Methodological Answer: ¹H NMR should show imine protons (δ 8.3–8.5 ppm) and aromatic splitting due to chromene-thiazole conjugation. IR confirms C=O (~1650 cm⁻¹) and C=N (~1590 cm⁻¹) stretches. HRMS validates the molecular ion ([M+H]⁺) with <3 ppm error .

Crystallographic Validation

Advanced : How can single-crystal X-ray diffraction (SCXRD) resolve stereochemical ambiguities, such as the Z-configuration of the imino group? Methodological Answer: SCXRD with SHELXL refinement determines bond angles (e.g., C=N–C–C dihedral >150° confirms Z-geometry). Use low-temperature data collection (100 K, Mo Kα radiation) and twin matrix refinement for twinned crystals .

Data Contradiction Resolution

Advanced : How to resolve conflicts between NMR (suggesting E-configuration) and XRD (confirming Z)? Methodological Answer: Use 2D NMR (NOESY) to detect through-space correlations. If discrepancies persist, computational NMR chemical shift predictions (DFT/B3LYP) can align solution and solid-state data .

Supramolecular Interactions

Advanced : How do hydrogen-bonding networks influence solid-state packing? Methodological Answer: Graph set analysis (Etter’s notation) identifies motifs like N–H···O=C (D ) and π-π stacking. Thiazole N–H donors form R₂²(8) rings, while methylphenyl groups engage in edge-to-face interactions (~3.5 Å) .

Byproduct Analysis

Basic : What are common byproducts, and how can they be isolated? Methodological Answer: Uncyclized Schiff bases or regioisomers are common. Use silica gel chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water 7:3) for purification .

Biological Activity Profiling

Advanced : What assays evaluate antimicrobial/antitumor potential? Methodological Answer: Broth microdilution (CLSI guidelines) against S. aureus and E. coli (ciprofloxacin control). For antitumor screening, MTT assays on MCF-7/HepG2 cells (doxorubicin control) .

Stability Under Physiological Conditions

Advanced : How to assess hydrolytic stability in biological buffers? Methodological Answer: Conduct stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC-UV (C18 column) and calculate half-life (t₁/₂) using first-order kinetics .

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